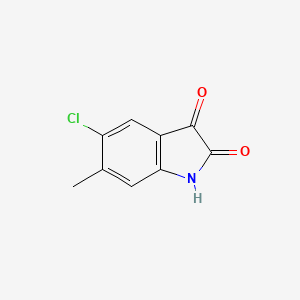

5-Chloro-6-methylindoline-2,3-dione

Description

Significance of Isatin (B1672199) Derivatives in Organic and Heterocyclic Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of other heterocyclic systems, including indoles and quinolines. scielo.brresearchgate.net Their versatile nature makes them valuable starting materials for the development of pharmacologically active molecules. scielo.brrjppd.orgresearchgate.net The isatin core is a component of many naturally occurring substances and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov The reactivity of the isatin molecule, particularly at the C2 and C3 carbonyl groups and the N1 position, allows for a multitude of chemical transformations, such as N-acylation, oxidation, and condensation reactions. nih.govsciensage.info These reactions lead to the formation of diverse and biologically significant compounds like 2-oxindoles and tryptanthrin. researchgate.netnih.gov

The significance of isatin derivatives extends to their role as building blocks in the creation of complex molecular architectures. researchgate.netbiomedres.us Their ability to undergo various chemical reactions has been extensively explored, leading to the synthesis of novel compounds with potential applications in medicinal chemistry. nih.govrsc.org The isatin scaffold is considered "privileged" due to its ability to form the basis for structurally diverse derivatives, which have shown a wide range of pharmacological properties. researchgate.netresearchgate.net

Overview of Substituted Indoline-2,3-dione Architectures

The basic indoline-2,3-dione structure can be modified at several positions, leading to a vast library of substituted derivatives. researchgate.net Substitutions can be made on the aromatic ring (positions 4, 5, 6, and 7), on the nitrogen atom (position 1), and at the C3 position. researchgate.netnih.gov These substitutions significantly influence the chemical and biological properties of the resulting compounds. nih.gov

Common synthetic methods for preparing isatin derivatives include the Sandmeyer, Stolle, and Gassman syntheses. nih.govbiomedres.us However, these traditional methods can sometimes result in low yields and mixtures of isomers, particularly with certain substituted anilines. nih.gov Consequently, new and more efficient synthetic routes are continuously being developed. nih.gov The substitution pattern on the isatin ring dictates the reactivity and potential applications of the derivative. For instance, electron-withdrawing or electron-donating groups on the aromatic ring can affect the electrophilicity of the carbonyl carbons and the acidity of the N-H proton. nih.gov

Research Focus on 5-Chloro-6-methylindoline-2,3-dione and Related Halogenated Analogs

In recent years, there has been a growing research interest in halogenated isatin analogs, including this compound. Halogenation of the isatin core can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can enhance its biological activity and metabolic stability. acs.orgconsensus.app For example, the introduction of a halogen at the 7-position of isatin has been shown to potentially improve metabolic stability. acs.orgconsensus.app

The specific compound, this compound, combines the features of a chlorinated and a methylated isatin. This particular substitution pattern is an area of active investigation to understand its impact on the compound's chemical behavior and potential applications. Research into such analogs is driven by the quest for new molecules with tailored properties for various scientific and technological fields. The synthesis of 5-chloro-7-methylindoline-2,3-dione has been reported with a 77% yield. chemicalbook.com

Compound Information Table

Structure

2D Structure

3D Structure

Properties

CAS No. |

107583-35-7 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

5-chloro-6-methyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |

InChI Key |

NWMQLFYENNVRLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 6 Methylindoline 2,3 Dione and Its Chemical Precursors

Direct Synthesis Routes to Halogenated Indoline-2,3-dione Frameworks

Direct methods for creating halogenated isatins often involve building the heterocyclic ring from acyclic precursors while simultaneously or sequentially introducing the desired halogen atom. Classical approaches like the Sandmeyer and Stolle reactions provide foundational routes to the isatin (B1672199) core, which can be adapted for substituted analogues. chemicalbook.com

Regioselective Cyclization and Chlorination from Acyclic Precursors

A key challenge in the synthesis of compounds like 5-chloro-6-methylindoline-2,3-dione is controlling the position of the substituents on the aromatic ring. Regioselective methods ensure that the cyclization and halogenation steps occur at the desired positions, avoiding the formation of unwanted isomers.

One-Pot Reaction Sequences for Isatin DerivativesOne-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates, which saves time and resources.researchgate.netIn the context of halogenated isatins, a one-pot procedure can involve the formation of an intermediate, such as 2-(hydroxyimino)-N-arylacetamide from a substituted aniline, followed by acid-catalyzed cyclization and chlorination in the same reaction vessel.chemicalbook.comchemicalbook.com

A specific example is the synthesis of the isomeric 5-chloro-7-methylindoline-2,3-dione, which is achieved through a multi-step, one-pot process. The synthesis starts from 2-(hydroxyimino)-N-(o-tolyl)acetamide and proceeds through a carefully controlled sequence of heating and reagent addition to yield the final chlorinated isatin with high regioselectivity. chemicalbook.com

Role of Acidic Conditions and Chlorinating Agents in Isatin FormationStrongly acidic conditions are fundamental to the cyclization step in many isatin syntheses, such as the Sandmeyer method.chemicalbook.comConcentrated sulfuric acid is commonly used to catalyze the ring-closure of the precursor to form the indoline-2,3-dione structure.

In a documented synthesis for the isomeric 5-chloro-7-methylindoline-2,3-dione, concentrated sulphuric acid is heated, and the acyclic precursor is added. chemicalbook.com Following this cyclization, a chlorinating agent, specifically chlorine gas, is introduced into the reaction mixture. This step is performed at an elevated temperature to facilitate the regioselective chlorination of the aromatic ring, leading to the desired product with a reported yield of 77% and 98% regioselectivity. chemicalbook.com

Table 1: One-Pot Synthesis Conditions for 5-Chloro-7-methylindoline-2,3-dione chemicalbook.com

| Step | Reagent/Catalyst | Temperature | Duration | Outcome |

| 1 | Concentrated Sulphuric Acid | 50-60°C | - | Reaction mass preparation |

| 2 | 2-(hydroxyimino)-N-(o-tolyl)acetamide in Acetic Acid | Hot Condition | 20-30 mins | Addition of precursor |

| 3 | Sulphur Dioxide, Chlorine Gas | 60-65°C | 2 hours | Cyclization and Chlorination |

| 4 | Ice Cool Water | - | - | Quenching and Precipitation |

N-Alkylation Strategies for Indoline-2,3-dione Systems

The nitrogen atom at the 1-position of the indoline-2,3-dione ring is a common site for derivatization. N-alkylation introduces new functional groups that can significantly alter the molecule's chemical and biological properties. nih.gov

Application of Phase Transfer Catalysis (PTC) in N-Alkylation of 5-Chloroisatin

Phase Transfer Catalysis (PTC) is a powerful technique for reacting water-insoluble organic compounds with water-soluble inorganic reagents. youtube.com This method is particularly effective for the N-alkylation of isatins, as it allows the use of simple inorganic bases and can be performed under mild conditions. researchgate.netacsgcipr.org

In the N-alkylation of 5-chloroisatin, PTC facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.net A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), is typically used as the catalyst. phasetransfercatalysis.com The process involves deprotonation of the N-H group by a base (e.g., potassium carbonate), forming an anion that pairs with the catalyst's cation. This ion pair is soluble in the organic solvent (like DMF), allowing it to react with the alkylating agent. researchgate.netphasetransfercatalysis.com This approach avoids harsh conditions and often leads to high yields and purities, making it suitable for scaling up, including in continuous flow systems. researchgate.netrsc.org

Exploration of Various Alkylating Agents for Indoline-2,3-dione Derivatization

A wide range of alkylating agents can be used to derivatize the isatin core at the N-1 position, leading to a diverse library of compounds. The choice of alkylating agent is critical for tailoring the final properties of the molecule.

Commonly used agents include simple alkyl halides, such as brominated alkanes, and activated halides like benzyl (B1604629) chlorides. researchgate.netphasetransfer.com Research has shown that benzyl substituents at the N-1 position can confer potent biological activity. nih.gov More complex side chains can also be introduced. For instance, (4-fluorobenzyl)amino-2-oxoethyl groups have been successfully added to the isatin nitrogen, demonstrating the versatility of the N-alkylation reaction. nih.gov The reaction of isatin derivatives with various intermediates can also lead to the formation of complex isatin-indole conjugates. dovepress.com

Table 2: Examples of Alkylating Agents for Isatin Derivatization

| Isatin Derivative | Alkylating Agent Type | Specific Agent Example | Resulting Structure | Reference |

| 5-Chloroisatin | Brominated Alkyl | Bromoalkane | N-alkyl-5-chloroisatin | researchgate.net |

| 5-Substituted Isatin | Benzyl Halide | Substituted Benzyl Chloride | N-benzyl-5-substituted isatin | nih.gov |

| 5-Substituted Isatin | Functionalized Halide | (4-fluorobenzyl)amino-2-oxoethyl halide | N-((4-fluorobenzyl)amino-2-oxoethyl)-5-substituted isatin | nih.gov |

| Isatin Derivatives | Hydrazide Intermediate | Indole-2-carbohydrazide | Isatin-Indole Conjugate | dovepress.com |

Advanced Derivatization through Cycloaddition Reactions

Cycloaddition reactions represent a powerful and efficient method for constructing complex heterocyclic systems from relatively simple starting materials. For derivatives of indoline-2,3-dione, these reactions are pivotal in creating novel molecular architectures with potential applications in medicinal chemistry and materials science.

1,3-Dipolar Cycloaddition for Novel Heterocyclic Adducts of Indoline-2,3-diones

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent strategy for synthesizing five-membered heterocycles with high regio- and stereoselectivity. researchgate.netrsc.org This reaction involves a 1,3-dipole, such as an azide (B81097) or nitrile oxide, and a dipolarophile. In the context of the indoline-2,3-dione scaffold, the actual dipolarophile is not the core itself, but rather an unsaturated derivative, typically a C3-ylideneindolin-2-one (an isatin derivative bearing an exocyclic double bond at the C3 position). This double bond serves as a reactive partner for the 1,3-dipole, leading to the formation of complex spiro-heterocyclic systems where the new ring is attached at the C3-position of the indoline (B122111) core. mdpi.comacs.org These spirocyclic motifs are of significant interest as they are found in various natural products and are considered "privileged structures" in medicinal chemistry. mdpi.com

The general mechanism involves the concerted or stepwise addition of the 1,3-dipole across the π-system of the dipolarophile, generating a five-membered ring. rsc.org The versatility of this approach allows for the creation of a diverse library of compounds, including spiropyrazolines, spiroisoxazolidines, and spiro-oxadiazols, by selecting appropriate dipoles and dipolarophiles. mdpi.comnih.gov

The success of 1,3-dipolar cycloadditions hinges on understanding and controlling their reactivity and regioselectivity. The regiochemistry—the orientation of the dipole relative to the dipolarophile—is influenced by a combination of electronic, steric, and orbital factors. researchgate.netnih.gov

Theoretical and experimental studies, such as those using density functional theory (DFT), have been employed to explore the transition states and activation barriers of these reactions. researchgate.netresearchgate.net The regioselectivity is often governed by the frontier molecular orbitals (FMO) of the reactants. The reaction can be classified into three types based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. mdpi.com The dominant interaction (HOMO_dipole-LUMO_dipolarophile or HOMO_dipolarophile-LUMO_dipole) dictates the flow of electrons and, consequently, the orientation of the addition.

In the case of cycloadditions to C3-ylideneindolin-2-ones, the regiochemistry can be highly dependent on the specific structures of both the dipole and the dipolarophile. researchgate.net For instance, in the reaction of azomethine ylides with (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, the regiochemistry was found to be influenced by secondary orbital interactions involving the carbonyl group of the dipolarophile. researchgate.net

Table 1: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions

| Factor | Description | Impact on Outcome |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on both the dipole and dipolarophile. Governed by FMO theory. mdpi.com | Determines the primary orbital interaction (HOMO-LUMO gap), influencing which regioisomer is formed preferentially. nih.gov |

| Steric Hindrance | The physical bulk of substituents on the reactants, which can prevent certain orientations of approach. rsc.org | Favors the formation of the less sterically crowded regioisomer. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates or transition states. | Can alter the regioselectivity, as seen in azide cycloadditions where gas-phase preference is abolished in solution. researchgate.net |

| Secondary Orbital Interactions | Non-bonding interactions between orbitals that are not directly involved in the bond-forming process. researchgate.net | Can stabilize one transition state over another, thereby controlling the regiochemical outcome. |

Nitrile oxides and azides are among the most well-studied and versatile 1,3-dipoles used in cycloaddition reactions with indoline-2,3-dione derivatives. rsc.orgresearchgate.net

Nitrile Oxides: These dipoles (R-C≡N⁺-O⁻) are typically generated in situ from precursors like hydroximinoyl chlorides to prevent their dimerization. nih.govnih.gov They react with the exocyclic C=C bond of C3-ylideneindolin-2-ones to yield spiro-isoxazolines. mdpi.comnih.gov These reactions are valuable because the resulting isoxazoline (B3343090) ring can be further transformed; for example, reductive cleavage of the N-O bond can provide access to 1,3-aminoalcohols, which are important synthetic intermediates. mdpi.com A simple and efficient one-pot synthesis of novel spiro[indolin–oxadiazol] derivatives has been described through the 1,3-dipolar cycloaddition of nitrile oxides with isatin imines. nih.gov

Azides: Organic azides (R-N₃) are another class of powerful 1,3-dipoles. Their cycloaddition with π-systems is a cornerstone of "click chemistry." In the context of indoline-2,3-diones, azides react with C3-ylidene derivatives or other unsaturated systems to form spiro-triazoline heterocycles. Computational studies on the cycloaddition of azides to strained alkenes and alkynes show that reactivity is significantly influenced by ring strain and electronic substitutions on the reactants. researchgate.net While the "strain-promoted" cycloadditions are highly effective, the fundamental principles of FMO theory and distortion/interaction models still apply to explain the reactivity and regioselectivity. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile Precursor | Resulting Heterocyclic Adduct | Reference |

| Nitrile Oxides | C3-Ylideneindolin-2-one | Spiroisoxazoline | mdpi.com |

| Azomethine Ylides | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Spiropyrrolizidine | researchgate.net |

| Nitrile Oxides | Isatin Imine | Spiro[indolin-oxadiazol] | nih.gov |

| Organic Azides | Substituted Alkenes/Alkynes | Triazoles/Triazolines | rsc.orgresearchgate.net |

Spectroscopic and Structural Elucidation of Indoline 2,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of indoline-2,3-dione derivatives. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise placement of substituents on the bicyclic ring system can be determined. imist.maresearchgate.net

The ¹H NMR spectrum of indoline-2,3-diones provides key information about the aromatic and substituent protons. The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to deshielding and hydrogen bonding effects. The aromatic protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic nature of the substituents.

For 5-Chloro-6-methylindoline-2,3-dione, the two remaining aromatic protons at positions 4 and 7 would appear as singlets, as they are no longer adjacent to other protons. The electron-withdrawing nature of the chlorine atom at C-5 and the carbonyl group at C-3 would deshield the C-4 proton, shifting it downfield. Conversely, the electron-donating methyl group at C-6 would shield the C-7 proton, shifting it slightly upfield compared to the unsubstituted isatin (B1672199). The methyl group protons would present as a sharp singlet, typically in the range of 2.2–2.5 ppm.

Interactive Table 3.1.1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | ~7.6 - 7.8 | Singlet | Deshielded by adjacent chloro and carbonyl groups. |

| H-7 | ~6.8 - 7.0 | Singlet | Shielded by the C-6 methyl group. |

| -CH₃ | ~2.3 - 2.5 | Singlet | Typical range for an aryl methyl group. |

| N-H | >11.0 | Broad Singlet | Acidic proton, position can vary with solvent and concentration. |

The ¹³C NMR spectrum is particularly useful for confirming the carbon framework and identifying the carbonyl carbons. The two carbonyl carbons at C-2 and C-3 are highly deshielded and appear at the downfield end of the spectrum, typically between 157 and 185 ppm. ksu.edu.sa The C-3 carbonyl carbon is generally more downfield than the C-2 (amide) carbonyl.

In this compound, the aromatic carbons' chemical shifts are influenced by the substituents. The carbon bearing the chlorine (C-5) would be shifted downfield, while the carbon with the methyl group (C-6) would also experience a downfield shift, though the methyl carbon itself will appear significantly upfield (~15-20 ppm). The quaternary carbons (C-3a and C-7a) that are part of the ring fusion show distinct chemical shifts. The specific assignments are based on established data for 5-chloro and 5-methyl substituted isatins. nist.govnih.gov

Interactive Table 3.1.2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~158 | Amide carbonyl. |

| C-3 | ~183 | Ketone carbonyl. |

| C-3a | ~128 | Quaternary carbon at ring junction. |

| C-4 | ~112 | Influenced by the C-5 chloro substituent. |

| C-5 | ~130 | Carbon bearing the chloro group. |

| C-6 | ~138 | Carbon bearing the methyl group. |

| C-7 | ~118 | Influenced by the C-6 methyl group. |

| C-7a | ~150 | Quaternary carbon at ring junction. |

| -CH₃ | ~18 | Aryl methyl carbon. |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in indoline-2,3-dione derivatives. The most prominent features in the IR spectrum are the stretching vibrations of the N-H and carbonyl (C=O) groups. ksu.edu.sanih.gov

The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹, with its position and shape influenced by hydrogen bonding. The carbonyl groups give rise to two distinct and strong absorption bands. The lactam carbonyl (C-2) stretch is usually observed around 1730-1750 cm⁻¹, while the ketone carbonyl (C-3) stretch appears at a slightly lower frequency, around 1710-1730 cm⁻¹. The C-Cl stretching vibration for the chloro-substituent is expected in the fingerprint region, typically around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. nist.govnih.gov

Interactive Table 3.2: Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C=O Stretch (Lactam, C-2) | ~1740 | Strong |

| C=O Stretch (Ketone, C-3) | ~1720 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |

| C-Cl Stretch | 1000 - 1100 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Indoline-2,3-diones

X-ray crystallography provides definitive proof of structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. nist.govnih.gov While a specific crystal structure for this compound is not available, analysis of related indoline-2,3-dione structures allows for a detailed prediction of its solid-state characteristics. nih.gov

The indoline-2,3-dione ring system is generally a planar or nearly planar molecule. nih.gov The fusion of the five-membered and six-membered rings enforces this planarity. The exocyclic carbonyl oxygens lie within this plane. For this compound, the chlorine atom and the methyl group attached to the benzene ring would also lie in or very close to the plane of the bicyclic system. Bond lengths and angles are expected to be within the normal ranges for sp² hybridized carbons and the lactam functionality, though minor distortions may occur due to steric interactions and crystal packing forces. nist.govnih.gov

The solid-state packing of indoline-2,3-diones is typically governed by a network of intermolecular interactions. A classic and highly prevalent interaction is the hydrogen bonding between the N-H group of one molecule and the C-2 carbonyl oxygen of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chains. cambridge.org

Crystal Packing and Lattice Dynamics of this compound

While specific crystallographic data for this compound is not available in the referenced literature, a comprehensive understanding of its potential crystal packing and lattice dynamics can be inferred from the detailed structural analyses of its isomers, namely 5-Chloro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione. The substitution pattern on the indoline-2,3-dione core significantly influences the intermolecular interactions that dictate the three-dimensional arrangement of molecules in the solid state.

The crystal structure of 5-Chloro-1-methylindoline-2,3-dione has been determined to be in the monoclinic space group P2₁/c. researchgate.net The molecule is nearly planar, with only a slight deviation of the non-hydrogen atoms. researchgate.net The packing of these molecules in the crystal lattice is primarily governed by a combination of weak intermolecular forces. Notably, methyl-C—H⋯O(carbonyl) interactions link the molecules into supramolecular helical chains that extend along the b-axis. researchgate.net These chains are further organized into layers parallel to the ab plane through π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net The centroid-centroid distances for these π–π interactions range from 3.4861(13) to 3.9767(12) Å. researchgate.net It is important to note that the crystal studied was a non-merohedral twin. researchgate.net

Based on the data from these closely related isomers, it is reasonable to predict that this compound would also exhibit a planar molecular structure. Its crystal packing would likely be dominated by hydrogen bonding and π–π stacking interactions. In the case of this compound, the presence of an N-H proton (unlike its N-methylated isomers) would introduce the possibility of stronger N—H⋯O hydrogen bonds, which are a common and dominant feature in the crystal packing of many isatin derivatives. These interactions would likely lead to the formation of chains or dimeric motifs.

Furthermore, the methyl group at the 6-position and the chloro group at the 5-position would influence the electronic distribution of the aromatic ring, thereby modulating the strength and geometry of any π–π stacking interactions. The interplay between the hydrogen bonding involving the N-H group and the carbonyl oxygens, and the stacking of the chloro-methyl-substituted benzene rings would be the defining characteristic of the crystal lattice of this compound.

A summary of the crystallographic data for the related isomers is presented below:

| Compound | 5-Chloro-1-methylindoline-2,3-dione | 6-Chloro-1-methylindoline-2,3-dione |

| Molecular Formula | C₉H₆ClNO₂ | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 | 195.60 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Not specified |

| a (Å) | 3.9766 (4) | 13.077 (3) |

| b (Å) | 11.9503 (13) | 7.9390 (16) |

| c (Å) | 17.947 (2) | 16.673 (3) |

| β (°) ** | 96.163 (3) | 101.95 (3) |

| Volume (ų) ** | 847.94 (16) | 1693.5 (6) |

| Z | 4 | 8 |

| Temperature (K) | 300 | 293 |

| Radiation Type | Mo Kα | Mo Kα |

| Key Packing Features | C—H⋯O interactions forming helical chains; π–π stacking. researchgate.net | C—H⋯O hydrogen bonds. nih.govnih.gov |

Theoretical and Computational Investigations of Indoline 2,3 Dione Compounds

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for studying medium to large-sized organic molecules, such as indoline-2,3-dione derivatives, providing a balance between accuracy and computational cost. DFT methods are used to predict molecular stability, reactivity, and various spectroscopic properties. researchgate.netnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 5-Chloro-6-methylindoline-2,3-dione, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related heterocyclic compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to optimize molecular geometries. nih.govbohrium.com This process confirms the planarity of the core indole (B1671886) ring system and precisely defines the spatial orientation of the chloro and methyl substituents. The resulting optimized structure is crucial, as all other electronic properties are calculated from this lowest-energy conformation. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Indoline-2,3-dione Derivatives Note: These values are representative examples based on DFT calculations for related structures. Actual experimental values may vary.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O (carbonyl) | 1.21 - 1.23 |

| C-C (aromatic) | 1.39 - 1.42 | |

| C-N | 1.36 - 1.40 | |

| C-Cl | 1.74 - 1.76 | |

| C-C (methyl) | 1.50 - 1.52 |

Once the geometry is optimized, DFT is employed to calculate a wide range of electronic properties and quantum chemical descriptors. These parameters provide a detailed picture of the molecule's electronic distribution, reactivity, and kinetic stability. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnumberanalytics.com Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would modulate the energies of these frontier orbitals compared to the unsubstituted indoline-2,3-dione.

Table 2: Representative Frontier Molecular Orbital Data for this compound Note: Values are calculated using DFT (e.g., B3LYP/6-311G(d,p) level) and are for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indoline-2,3-dione (Parent) | -6.95 | -2.15 | 4.80 |

| This compound | -7.10 | -2.45 | 4.65 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored-coded: red regions indicate a negative electrostatic potential (areas rich in electrons, susceptible to electrophilic attack), while blue regions represent a positive electrostatic potential (areas with electron deficiency, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential.

For an indoline-2,3-dione derivative, MEP analysis typically reveals strong negative potentials (red) around the carbonyl oxygen atoms due to their high electronegativity, making them prime sites for electrophilic interaction. researchgate.net A strong positive potential (blue) is often located around the N-H proton, identifying it as an acidic site. The aromatic ring and its substituents, like the chlorine atom in this compound, also influence the potential distribution, highlighting specific areas of electrophilic or nucleophilic character across the molecule. nih.gov

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

These descriptors provide a quantitative assessment of the stability and reactivity of this compound. researchgate.net

Table 3: Representative Global Reactivity Descriptors for this compound Note: Values are derived from the HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value |

| Ionization Energy (I) | -EHOMO | 7.10 eV |

| Electron Affinity (A) | -ELUMO | 2.45 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.775 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 eV |

| Dipole Moment (μ) | (DFT Calculation) | ~3.5 - 4.5 D |

While global descriptors describe the molecule's reactivity as a whole, local reactivity descriptors like Fukui functions identify the reactivity of specific atomic sites within the molecule. researchgate.netmdpi.com The Fukui function, f(r), measures the change in electron density at a particular point when the total number of electrons in the system changes. mdpi.com

Condensed Fukui functions are calculated for each atom and are used to predict the most likely sites for different types of attacks:

f+ (for nucleophilic attack): Identifies the most electrophilic sites, i.e., where an incoming nucleophile would attack.

f- (for electrophilic attack): Identifies the most nucleophilic sites, i.e., where an incoming electrophile would attack.

f0 (for radical attack): Predicts the site most susceptible to radical attack. researchgate.net

For this compound, Fukui analysis would likely pinpoint the carbonyl carbons as primary sites for nucleophilic attack (high f+ values) and the nitrogen and oxygen atoms as sites for electrophilic attack (high f- values).

Table 4: Representative Fukui Function Analysis for Key Atoms in this compound Note: Higher values indicate greater reactivity for the specified type of attack. These are illustrative values.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Interpretation |

| C2 (Carbonyl) | 0.18 | 0.04 | High susceptibility to nucleophilic attack |

| C3 (Carbonyl) | 0.16 | 0.05 | High susceptibility to nucleophilic attack |

| N1 | 0.03 | 0.12 | High susceptibility to electrophilic attack |

| O (Carbonyl) | 0.08 | 0.15 | High susceptibility to electrophilic attack |

| C5 (with Cl) | 0.09 | 0.02 | Moderate site for nucleophilic attack |

Electronic Structure and Quantum Chemical Descriptors

Computational Studies of Reaction Mechanisms and Pathways for Indoline-2,3-dione Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of indoline-2,3-dione (isatin) and its derivatives. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.

DFT calculations have also been employed to shed light on oxidative cyclization reactions. For the synthesis of 2,2-disubstituted indolin-3-ones, calculations at the SMD(DCM)/B3LYP/LANL2DZ, 6-31G level of theory were used to map out the reaction mechanism. acs.org The proposed pathway begins with a nucleophilic attack of a carbonyl oxygen on a hypervalent iodine center, leading to a stable intermediate with a significant negative change in Gibbs free energy (ΔG° = −20.2 kcal/mol). acs.org

Furthermore, computational studies on various substituted indoline-2,3-dione derivatives use methods like DFT with B3LYP/6-311++G(d,p) to predict the stability of molecules in different solvents and in the gas phase. researchgate.net These studies analyze energetic properties, atomic charges, dipole moments, and natural bond orbital (NBO) analysis to assess stability and hyperconjugative interactions. researchgate.net Molecular Electrostatic Potential (MEP) surfaces are generated to predict reactive sites for both nucleophilic and electrophilic attacks. researchgate.net Frontier Molecular Orbital (FMO) analysis, by examining the HOMO-LUMO energy gap, helps in ranking the chemical reactivity of different derivatives. researchgate.net

A proposed mechanism for the reaction between isatins and 2-aminobenzylamine suggests the initial formation of an isolable spiro intermediate. lu.se This intermediate then undergoes a rearrangement through a ring-opening and subsequent cyclization process to yield indolo[3,2-c]quinolin-6-ones. lu.se Such detailed mechanistic proposals are often supported and refined by computational modeling to verify the feasibility of the proposed intermediates and transition states.

Table 1: Computational Methods in the Study of Indoline-2,3-dione Transformations

| Computational Method | Application | Investigated Compound/Reaction | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G) | Elucidation of reactivity, selectivity, and mechanism | 1,3-Dipolar cycloaddition of 1-allyl-5-chloroindoline-2,3-dione | internationaljournalssrg.orginternationaljournalssrg.org |

| DFT (SMD/B3LYP/LANL2DZ, 6-31G) | Investigation of reaction mechanism | Oxidative cyclization to form C2-quaternary 2-hydroxy-indolin-3-ones | acs.org |

| DFT (B3LYP/6-311++G(d,p)) | Prediction of stability, reactivity, FMO, MEP, NBO analysis | Substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones | researchgate.net |

| Mechanistic Proposal | Pathway elucidation involving intermediates | Reaction of isatins with 2-aminobenzylamine | lu.se |

Validation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. This synergy ensures the accuracy of the computational predictions and provides a robust framework for understanding chemical phenomena.

In the study of the 1,3-dipolar cycloaddition of 1-allyl-5-chloroindoline-2,3-dione, the theoretical results obtained from DFT calculations were found to be consistent with the experimental data. internationaljournalssrg.orginternationaljournalssrg.org The predicted regioselectivity was confirmed by the characterization of the synthesized product using 1H NMR and 13C NMR spectroscopy. internationaljournalssrg.orginternationaljournalssrg.org This consistency between theory and experiment lends strong support to the proposed reaction mechanism. internationaljournalssrg.orginternationaljournalssrg.org

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful approach where theoretical predictions are validated. For a series of indole and isatin (B1672199) derivatives studied as antiamyloidogenic agents, an atom-based 3D-QSAR model was developed. mdpi.com This model, which included 4 Partial Least Squares (PLS) factors, demonstrated acceptable predictive statistics. For the training set of 45 molecules, the cross-validated correlation coefficient (q²) was 0.596. mdpi.com Crucially, for an external test set of 14 compounds, the predictive ability (r²ext) was 0.695, indicating that the model could satisfactorily predict the IC50 values of the external compounds. mdpi.com Such validated models are invaluable for identifying the key physicochemical features that correlate with biological potency. mdpi.com

Similarly, theoretical calculations of properties like vibrational frequencies are often compared with experimental spectroscopic data. For certain indoline (B122111) derivatives, calculated results from DFT have shown good agreement with experimental values from IR and Raman spectroscopy. researchgate.net Furthermore, theoretical results for fluorescence emission have been compared with experimental data to understand the nature of chromophores in complex systems. researchgate.net These comparisons are essential for validating the computational methods and for the correct interpretation of experimental spectra.

Table 2: Validation of Theoretical Models with Experimental Data

| Theoretical Model/Prediction | Experimental Validation Method | Findings | Reference |

|---|---|---|---|

| DFT-calculated reaction mechanism and regioselectivity | 1H NMR, 13C NMR spectroscopy | Theoretical results were consistent with experimental data for the cycloaddition product. | internationaljournalssrg.orginternationaljournalssrg.org |

| 3D-QSAR model for antiamyloidogenic activity | In vitro IC50 value determination | The model satisfactorily predicted the IC50 values for an external test set (r²ext = 0.695). | mdpi.com |

| DFT-calculated molecular properties (e.g., vibrational frequencies) | IR and Raman Spectroscopy | Theoretical vibrational frequencies showed good agreement with experimental values. | researchgate.net |

| Theoretical Fluorescence Emission | Experimental Fluorescence Emission (FE) Data | Comparison helps in understanding the nature of chromophores. | researchgate.net |

Chemical Applications and Intermediate Roles of Indoline 2,3 Diones

Utility as Precursors and Building Blocks in General Organic Synthesis

The indoline-2,3-dione framework is widely recognized as a malleable substrate for generating diverse heterocyclic compounds. nih.govbiomedres.us The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an active N-H group allows for a multitude of chemical transformations. Isatin (B1672199) and its derivatives are frequently used in multi-component reactions to construct complex molecular architectures, such as spirooxindoles, in an efficient and environmentally benign manner. nih.gov

These compounds can undergo N-alkylation, condensation reactions at the C-3 carbonyl, and electrophilic substitution on the benzene (B151609) ring, making them ideal starting materials. nih.govnih.gov For instance, isatin derivatives are precursors for synthesizing various biologically active molecules and are used to create quinolines and other fused heterocyclic systems. researchgate.net The synthetic versatility of the isatin core structure establishes it as a privileged scaffold in both medicinal chemistry and broader organic synthesis. youtube.comnih.gov

Role as Intermediates in Agrochemical Manufacturing (e.g., Chlorantraniliprole Pathway)

Substituted indoline-2,3-diones are key intermediates in the synthesis of commercially important agrochemicals. A notable example is the pathway to the insecticide Chlorantraniliprole, where a structural isomer of the target compound plays a pivotal role. A patented method outlines the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a crucial building block for Chlorantraniliprole, starting from a substituted isatin. google.com

In this process, 7-methylindole-2,3-dione is used as the initial substrate. google.com It undergoes chlorination using sulfuryl chloride to produce 5-chloro-7-methylindole-2,3-dione. This chlorinated intermediate is then subjected to oxidative ring-opening with hydrogen peroxide in an alkaline solution. google.com This step breaks open the five-membered ring to yield the target anthranilic acid derivative. google.com This synthesis highlights the industrial relevance of chlorinated methyl-substituted isatins as advanced intermediates in the production of high-performance pesticides. google.comnih.gov

Synthesis Pathway of a Chlorantraniliprole Building Block

| Starting Material | Intermediate | Resulting Building Block | Key Reagents | Reference |

|---|

Investigation of Corrosion Inhibition Properties (based on theoretical studies of related indoline-2,3-dione derivatives)

The potential of indoline-2,3-dione derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, has been a subject of scientific investigation. nih.gov While specific studies on 5-Chloro-6-methylindoline-2,3-dione are not available, research on related compounds demonstrates the effectiveness of the isatin scaffold in preventing corrosion. The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net

Studies on compounds like 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione have shown high inhibition efficiency (reaching 91% at a concentration of 10⁻³M for mild steel in a phosphoric acid solution). researchgate.net The effectiveness of these inhibitors is attributed to the presence of multiple adsorption centers, including heteroatoms (nitrogen and oxygen) and the aromatic ring, which facilitate bonding to the metal surface. researchgate.net Theoretical studies using quantum chemical methods are often employed to correlate molecular properties, such as the energy of molecular orbitals and dipole moment, with the inhibition efficiency of different derivatives. nih.gov These studies indicate that the adsorption is typically a mix of physical and chemical processes (chemisorption). researchgate.net

Corrosion Inhibition Efficiency of a Related Isatin Derivative

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|

Future Directions and Research Opportunities

Development of Sustainable and Green Synthetic Methodologies for Indoline-2,3-diones

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. nih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic routes. These principles are directly applicable to the future production of 5-Chloro-6-methylindoline-2,3-dione, aiming to enhance efficiency, reduce environmental impact, and improve atom economy.

Key areas of research in green synthesis for indoline-2,3-diones include:

Microwave-Assisted Organic Synthesis: This technique has emerged as a powerful tool in green chemistry, offering significantly reduced reaction times, increased product yields, and often resulting in purer products compared to conventional heating methods. researchgate.net The condensation of isatins with primary amines to form Schiff bases, for instance, can be efficiently achieved through microwave irradiation. researchgate.net

Use of Green Solvents: A significant focus is on replacing traditional volatile organic solvents with environmentally benign alternatives. Water is a highly attractive medium for such reactions. researchgate.net The synthesis of 3,3-di(indolyl)indolin-2-ones, for example, has been successfully demonstrated in a water-ethanol mixture using a recyclable catalyst, achieving excellent yields in short reaction times. tandfonline.com

Metal-Free and Catalytic Oxidation: Many synthetic pathways to isatins involve oxidation steps. Future research aims to replace stoichiometric heavy-metal oxidants with cleaner, catalytic alternatives. Methodologies using molecular oxygen (O2) as the ultimate oxidant are particularly desirable. organic-chemistry.org Efficient, metal-free conversions of α-hydroxy N-arylamides into isatins have been developed using hydrogen peroxide as a clean oxidant. organic-chemistry.org Another green approach is the electrochemical oxygenation of indoles, which uses molecular oxygen as the sole oxidant without needing a mediator. organic-chemistry.org

Reusable and Solid-Acid Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been employed as a highly efficient and reusable catalyst for the one-pot condensation of isatins and indoles. tandfonline.com Such solid-acid catalysts offer advantages in terms of operational simplicity and waste reduction.

The application of these green methodologies to the synthesis of this compound would not only make its production more environmentally friendly but could also lead to the discovery of novel, efficient synthetic pathways.

Advanced Computational Design for Novel Indoline-2,3-dione-based Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. acs.org For the indoline-2,3-dione scaffold, these in silico techniques provide a powerful platform to predict biological activity, understand structure-activity relationships (SAR), and guide the synthesis of novel derivatives of this compound. nih.govnih.gov

Future research in this area will likely focus on several key computational approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. acs.org It is widely used to screen virtual libraries of isatin derivatives against protein targets implicated in diseases like cancer or diabetes. nih.govfarmaceut.org For example, docking studies have been used to investigate the binding interactions of isatin-based sulfonamides with enzymes like α-glucosidase and α-amylase, and to rationalize the activity of inhibitors against targets like caspase-3 or cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure and properties of molecules. researchgate.net This allows researchers to predict stability, reactivity, and spectroscopic properties of new indoline-2,3-dione derivatives. For instance, DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which helps in understanding charge transfer within the molecule and predicting its kinetic stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR can guide the design of more potent analogues. This approach has been used to clarify the anticancer activity of various isatin derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interaction with a biological target over time. nih.gov This can help in assessing the stability of the ligand-protein complex predicted by docking and provides a more detailed picture of the binding event. nih.gov

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the discovery of new chemical entities with enhanced efficacy and selectivity while minimizing the cost and effort of laboratory synthesis. acs.orgnih.gov

Mechanistic Elucidation of Complex Reaction Pathways involving Indoline-2,3-diones

A fundamental understanding of the reaction mechanisms underlying the synthesis and transformation of indoline-2,3-diones is crucial for optimizing reaction conditions, improving yields, and discovering novel chemical transformations. youtube.com Elucidating these pathways involves identifying intermediates, transition states, and the role of catalysts in each elementary step of the reaction. youtube.com

Future research in this domain will focus on:

Identifying Reaction Intermediates: Many reactions involving the isatin core proceed through transient intermediates that are not directly observable. Techniques such as advanced NMR spectroscopy and mass spectrometry, coupled with trapping experiments, are vital for their identification. For example, some syntheses of isatins are proposed to proceed through radical-based pathways involving intermediates like 3-(tert-butylperoxy)indolin-2-ones. organic-chemistry.org

Computational Mechanistic Studies: Computational methods, particularly DFT, are increasingly used to map out the entire energy profile of a reaction. This allows for the theoretical validation of proposed mechanisms and the identification of the most likely reaction pathway. For instance, the hydrolysis of isatin has been studied using metadynamics simulations to visualize the process from the initial nucleophilic attack to the formation of the final product, isatinate. researchgate.net

Kornblum Oxidation Pathway: The synthesis of isatins from substrates like 2′-aminophenylacetylenes or 2′-aminoacetophenones often involves a sequence of iodination followed by Kornblum oxidation and intramolecular amidation, all occurring in one pot. nih.govorganic-chemistry.org Detailed mechanistic studies can further refine and expand the scope of this powerful transformation.

Catalyst Mode of Action: Understanding how a catalyst participates in a reaction is key to developing more efficient versions. This involves studying how the catalyst interacts with reactants and facilitates bond breaking and formation. A balanced chemical equation represents the net process, but the reaction mechanism breaks it down into the elementary steps that show how catalysts are consumed and regenerated. youtube.com

By combining experimental evidence with high-level computational analysis, a comprehensive picture of the reaction mechanisms for the synthesis and derivatization of this compound can be developed. This deep understanding will empower chemists to design more rational and efficient synthetic strategies, leading to novel and complex molecular architectures based on the indoline-2,3-dione core.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Chloro-6-methylindoline-2,3-dione?

Answer:

The synthesis typically involves condensation reactions or functionalization of the indoline-2,3-dione core. For example, a reflux method using dimethylformamide (DMF) as a solvent with potassium carbonate as a base has been reported for analogous compounds. In one protocol, 5-iodoisatin was reacted with 3-chlorobenzyl chloride under reflux for 6 hours, yielding 74% after recrystallization from methanol . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Prolonged reflux ensures complete substitution.

- Purification : Recrystallization from methanol or dichloromethane is effective for isolating crystalline products.

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in a related compound (5-Chloro-1-methylindoline-2,3-dione), SC-XRD revealed bond lengths (e.g., C=O at 1.208 Å) and dihedral angles between aromatic rings (e.g., 77.05° between indoline and substituent planes) . Methodological steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : SHELXL refines structural parameters, addressing thermal motion and hydrogen bonding .

- Validation : OLEX2 integrates solution, refinement, and analysis, ensuring data-to-parameter ratios >15:1 .

Advanced: How can contradictory biological activity data for indoline-2,3-dione derivatives be analyzed?

Answer:

Contradictions often arise from substituent positioning or assay conditions. For instance:

- Substituent effects : Chlorine at C5 enhances antibacterial activity, but steric hindrance from C6-methyl may reduce efficacy .

- Assay variability : MIC (Minimum Inhibitory Concentration) values depend on bacterial strain selection (e.g., Gram-positive vs. Gram-negative).

Resolution strategy :

Advanced: What computational methods validate experimental structural data for this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) are used to compare experimental and theoretical bond parameters. For example:

- Geometric optimization : Matches SC-XRD data (e.g., C–C bond deviations <0.01 Å) .

- Electron density analysis : Reveals conjugation between the indoline core and substituents (e.g., N1 lone pair delocalization into the carbonyl group) .

Tools : Gaussian 16 or ORCA for DFT; CrystalExplorer for Hirshfeld surface analysis .

Basic: What analytical techniques characterize purity and functional groups?

Answer:

- NMR : H NMR identifies methyl (δ ~2.5 ppm) and chloro substituents; C NMR confirms carbonyls (δ ~180 ppm).

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm assess purity (>97%) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 224.0352 for CHClNO) .

Advanced: How are reaction conditions optimized for regioselective halogenation?

Answer:

- Catalyst screening : Lewis acids (e.g., FeCl) direct halogenation to electron-rich positions .

- Solvent effects : Acetonitrile enhances electrophilic substitution at C5 over C4 .

- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., dihalogenation) .

Case study : Chlorination of indoline-2,3-dione with NCS (N-chlorosuccinimide) in acetonitrile at 0°C yielded 85% 5-chloro product .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (CAS RN 3018-39-1 is a skin irritant) .

- Ventilation : Use fume hoods to avoid inhalation (WGK 3 hazard rating) .

- First aid : Flush eyes with water for 15 minutes; consult a physician if ingested .

Advanced: How does crystallographic data inform pharmacological activity?

Answer:

SC-XRD reveals bioactive conformations. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.